molecular formula C19H19N3O4 B10825811 Ethyl LipotF

Ethyl LipotF

Cat. No.: B10825811
M. Wt: 353.4 g/mol
InChI Key: XUKLGMSFWAEOPR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl LipotF is synthesized through a series of chemical reactions involving the condensation of 4-benzylnicotinic acid with hydrazine, followed by esterification with ethyl acetoacetate. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl LipotF primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amide derivatives, while oxidation reactions may produce carboxylic acids .

Scientific Research Applications

Ethyl LipotF has a wide range of applications in scientific research:

Mechanism of Action

Ethyl LipotF exerts its effects by selectively inhibiting the FTO enzyme, which is responsible for demethylating m6A in mRNA. By inhibiting FTO, this compound increases the levels of m6A, thereby affecting mRNA stability, translation efficiency, and alternative splicing. This inhibition is achieved through the binding of this compound to the active site of FTO, preventing it from interacting with its substrate .

Comparison with Similar Compounds

Ethyl LipotF is unique in its high selectivity for FTO over other demethylases such as ALKBH2, ALKBH3, and ALKBH5. Similar compounds include:

This compound stands out due to its >30-fold selectivity for FTO over ALKBH2, ALKBH3, and ALKBH5, and >100-fold selectivity over other enzymes such as PHD2 and JMJD2A .

Properties

IUPAC Name

ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLGMSFWAEOPR-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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